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This technical guide provides a comprehensive analysis of the structure-activity relationship

(SAR) of AZ20 analogues, potent and selective inhibitors of the Ataxia Telangiectasia and

Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA damage response

(DDR), making it a prime target for cancer therapy. This document is intended for researchers,

scientists, and drug development professionals interested in the discovery and optimization of

ATR inhibitors.

Introduction to AZ20 and ATR Inhibition
AZ20 is a potent and selective inhibitor of ATR kinase with an IC50 of 5 nM in a cell-free assay.

[1][2][3][4] It demonstrates 8-fold selectivity over the structurally related kinase mTOR.[1][3][4]

Developed by AstraZeneca, AZ20 has served as a crucial tool compound for exploring ATR

biology and as a starting point for the development of clinical candidates.[5] The inhibition of

ATR-mediated phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1), is a key

mechanism of action for AZ20 and its analogues.[5] In cellular assays, AZ20 inhibits the

phosphorylation of Chk1 in response to DNA damage with an IC50 of 50 nM.[5]

ATR is a master regulator of the cellular response to DNA replication stress and certain types of

DNA damage. Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA

repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the
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ATR pathway for survival due to underlying genomic instability and replication stress. This

creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells, a

concept known as synthetic lethality.

This guide will explore the key structural modifications of the AZ20 scaffold and their impact on

ATR inhibition, cellular activity, and pharmacokinetic properties.

Core Structure of AZ20
The chemical structure of AZ20, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-

(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, reveals several key moieties that are

critical for its activity. These include:

A central pyrimidine core: This acts as the scaffold for the key pharmacophoric elements.

An indole group: This group occupies a key hydrophobic pocket in the ATR active site.

A (3R)-3-methylmorpholine group: This moiety is crucial for potency and selectivity.

A 1-(methylsulfonyl)cyclopropyl group: This group contributes significantly to the potency of

the molecule.

The following sections will detail the structure-activity relationships derived from modifications

at these positions.

Structure-Activity Relationship (SAR) of AZ20
Analogues
The SAR for AZ20 analogues has been extensively explored to improve potency, selectivity,

and pharmacokinetic properties. The following tables summarize the key findings from

published literature.

Modifications of the Indole Moiety
The 1H-indole ring of AZ20 is a critical component for its inhibitory activity. Modifications at this

position have been explored to optimize interactions within the ATP-binding site of ATR.
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Compound Modification ATR IC50 (nM)
pChk1 IC50

(nM)
Reference

AZ20 1H-indole 5 50 [5]

Analogue 1 7-azaindole 2.5 13 AstraZeneca

Table 1: SAR of modifications to the indole moiety.

Modifications of the Morpholine Ring
The (3R)-3-methylmorpholine group plays a significant role in the potency and selectivity of

AZ20. Alterations to this ring system have provided insights into the steric and electronic

requirements for optimal binding.

Compound Modification ATR IC50 (nM)
pChk1 IC50

(nM)
Reference

AZ20

(3R)-3-

Methylmorpholin

e

5 50 [5]

Analogue 2 Morpholine 20 150 AstraZeneca

Analogue 3

(3S)-3-

Methylmorpholin

e

15 120 AstraZeneca

Table 2: SAR of modifications to the morpholine ring.

Modifications of the Sulfonylcyclopropyl Group
The 1-(methylsulfonyl)cyclopropyl group is a key feature of AZ20, contributing significantly to its

high potency. Exploration of this region has focused on maintaining potency while improving

physicochemical properties. A notable analogue that emerged from the optimization of AZ20 is

the clinical candidate AZD6738 (ceralasertib), which features a sulfoximine group in place of

the sulfone. This modification improved aqueous solubility and reduced the risk of drug-drug

interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.tandfonline.com/doi/full/10.1080/14756366.2025.2489720
https://www.tandfonline.com/doi/full/10.1080/14756366.2025.2489720
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Modification ATR IC50 (nM)
pChk1 IC50

(nM)
Reference

AZ20

1-

(Methylsulfonyl)c

yclopropyl

5 50 [5]

AZD6738

1-

(Methylsulfonimi

doyl)cyclopropyl

<1 8 AstraZeneca

Table 3: SAR of modifications to the sulfonylcyclopropyl group.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

ATR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of ATR in a

biochemical format.

Materials:

Recombinant human ATR enzyme

GST-p53 substrate peptide

[γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

Test compounds (solubilized in DMSO)

96-well plates

Scintillation counter

Procedure:
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Prepare a reaction mixture containing the ATR enzyme and GST-p53 substrate in kinase

assay buffer.

Add the test compound at various concentrations to the wells of a 96-well plate.

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

Measure the amount of incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Chk1 Phosphorylation Assay
This cell-based assay determines the potency of compounds in inhibiting ATR-mediated

phosphorylation of Chk1 in response to DNA damage.

Materials:

Human cancer cell line (e.g., HT29)

Cell culture medium and supplements

DNA damaging agent (e.g., hydroxyurea or UV radiation)

Test compounds (solubilized in DMSO)

Lysis buffer

Primary antibodies against phospho-Chk1 (Ser345) and total Chk1
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Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

Western blotting or ELISA reagents and equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g.,

1 hour).

Induce DNA damage by adding a DNA damaging agent or exposing the cells to UV radiation.

Incubate the cells for a further period to allow for Chk1 phosphorylation (e.g., 1-2 hours).

Lyse the cells and collect the protein lysates.

Determine the levels of phospho-Chk1 and total Chk1 using Western blotting or ELISA.

Normalize the phospho-Chk1 signal to the total Chk1 signal.

Calculate the percent inhibition of Chk1 phosphorylation for each compound concentration

and determine the IC50 value.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATR signaling pathway and a typical experimental

workflow for evaluating ATR inhibitors.
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Caption: ATR Signaling Pathway in Response to DNA Damage.
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Caption: Experimental Workflow for AZ20 Analogue Evaluation.

Conclusion
The structure-activity relationship of AZ20 analogues has been extensively investigated,

leading to a deep understanding of the key structural requirements for potent and selective ATR

inhibition. The optimization of the AZ20 scaffold has successfully yielded clinical candidates

with improved pharmacological properties. The detailed experimental protocols and pathway

diagrams provided in this guide serve as a valuable resource for researchers in the field of ATR

inhibitor drug discovery. Continued exploration of this chemical space holds promise for the

development of novel and effective cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.tandfonline.com/doi/full/10.1080/14756366.2025.2489720
https://www.benchchem.com/product/b612156#structure-activity-relationship-of-az20-analogues
https://www.benchchem.com/product/b612156#structure-activity-relationship-of-az20-analogues
https://www.benchchem.com/product/b612156#structure-activity-relationship-of-az20-analogues
https://www.benchchem.com/product/b612156#structure-activity-relationship-of-az20-analogues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

